molecular formula C12H12N2O B8752629 (2-Anilinopyridin-3-yl)methanol CAS No. 21093-54-9

(2-Anilinopyridin-3-yl)methanol

Cat. No.: B8752629
CAS No.: 21093-54-9
M. Wt: 200.24 g/mol
InChI Key: IQPOOTCWZFNUJR-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)methanol (CAS 23612-57-9) is a pyridine derivative with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol. It features a pyridine ring substituted with an amino group at position 2 and a hydroxymethyl group at position 3 (Fig. 1). This compound is widely utilized as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds due to its dual functional groups, which enable diverse reactivity and hydrogen-bonding interactions .

Properties

CAS No.

21093-54-9

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

(2-anilinopyridin-3-yl)methanol

InChI

InChI=1S/C12H12N2O/c15-9-10-5-4-8-13-12(10)14-11-6-2-1-3-7-11/h1-8,15H,9H2,(H,13,14)

InChI Key

IQPOOTCWZFNUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC=N2)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Aminopyridin-3-yl)methanol with three analogs from the literature:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) Functional Groups Key Applications References
(2-Aminopyridin-3-yl)methanol C₆H₈N₂O 2-amino, 3-methanol 124.14 Amino, Hydroxyl Pharmaceutical intermediates
3-(2-Aminopyridin-3-yl)propan-1-ol C₈H₁₂N₂O 2-amino, 3-propanol 152.20* Amino, Hydroxyl Synthetic intermediates
(2-Aminopyridin-4-yl)-methanol C₆H₈N₂O 2-amino, 4-methanol 124.14 Amino, Hydroxyl Positional isomer studies
2-(Methylamino)pyridine-3-methanol C₇H₁₀N₂O 2-methylamino, 3-methanol 138.17 Methylamino, Hydroxyl Drug development intermediates

*Calculated based on molecular formula.

Key Observations:

Chain Length and Solubility: The propanol derivative (3-(2-Aminopyridin-3-yl)propan-1-ol) has a longer alkyl chain, increasing molecular weight and likely enhancing lipophilicity compared to the target compound. This may reduce aqueous solubility but improve membrane permeability in biological systems . (2-Aminopyridin-3-yl)methanol’s shorter hydroxymethyl group favors higher polarity, making it more suitable for reactions requiring polar solvents like ethanol or methanol .

Positional Isomerism: (2-Aminopyridin-4-yl)-methanol demonstrates how shifting the hydroxymethyl group from position 3 to 4 alters electronic effects.

Substituent Effects: 2-(Methylamino)pyridine-3-methanol replaces the amino group with a methylamino group. This modification increases lipophilicity (logP) and steric bulk, which could enhance blood-brain barrier penetration in drug candidates but reduce hydrogen-bonding capacity .

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